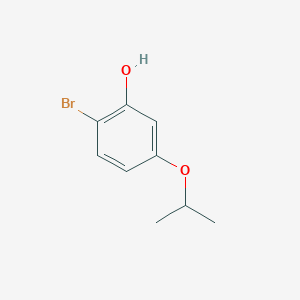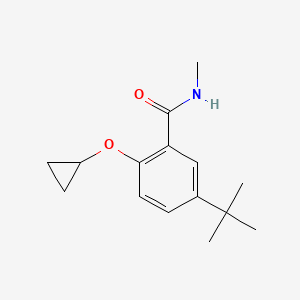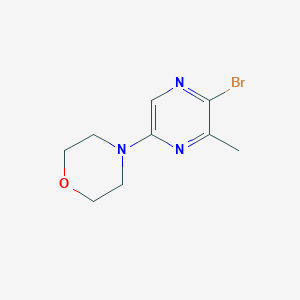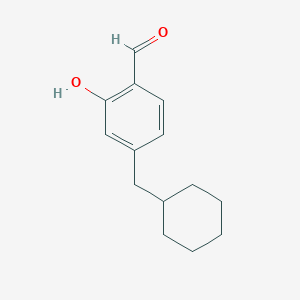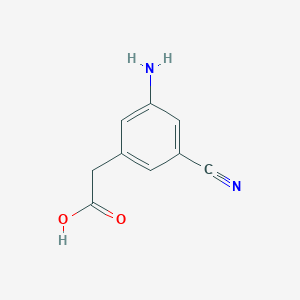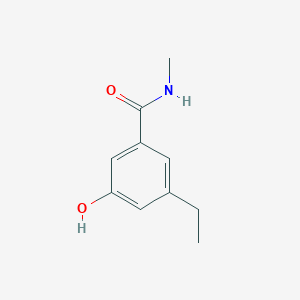
3-Ethyl-5-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom of the amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through the direct condensation of 3-ethyl-5-hydroxybenzoic acid with N-methylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves catalytic processes. For example, copper-based metal-organic frameworks can promote oxidative couplings, allowing for the efficient synthesis of amides . This method is highly effective, with excellent conversion rates and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-5-keto-N-methylbenzamide.
Reduction: 3-Ethyl-5-hydroxy-N-methylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
3-Ethyl-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 3-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Methylbenzamide: Lacks the ethyl and hydroxyl groups, making it less versatile in certain reactions.
3-Hydroxy-N-methylbenzamide: Similar structure but without the ethyl group, affecting its reactivity and applications.
N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, structurally similar but with different functional groups.
Uniqueness
3-Ethyl-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzamide derivatives.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-8(10(13)11-2)6-9(12)5-7/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChIキー |
AFXDTULLCBUVPE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)O)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


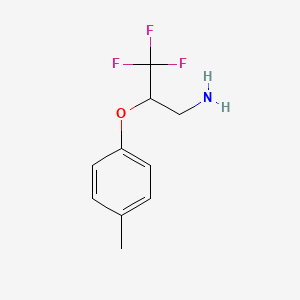

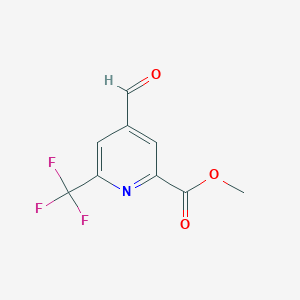
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
